![molecular formula C17H13BrF3NO3 B2442522 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 852849-28-6](/img/structure/B2442522.png)
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BRD3308 and belongs to the class of amide compounds.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Research Focus: A study on S-1, a compound related to 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, focused on its pharmacokinetics and metabolism in rats. This research is crucial for understanding how such compounds are absorbed, distributed, metabolized, and excreted in preclinical studies (Wu et al., 2006).
Molecular Design and Photophysical Properties
- Hybrid Materials: The synthesis and characterization of hybrid materials using modified functional bridges, including a compound similar to this compound, were explored. These materials have applications in areas like luminescence and molecular design (Liu & Yan, 2008).
Synthesis and Structure of Polymer Materials
- Polymer Synthesis: Research on the synthesis and molecular structure of related compounds has implications in the development of new polymers with potential applications in materials science (Kulai & Mallet-Ladeira, 2016).
Environmental Science
- Oxidation in Water Treatment: Studies have been conducted on bromophenols, similar in structure to the compound , examining their oxidation during water treatment processes. This research is significant for understanding the environmental impact and treatment of such compounds (Jiang et al., 2014).
Analytical Chemistry
- Spectrophotometric Determination: The development of new analytical methods for the determination of related compounds, which can be applied in various fields including pharmaceutical analysis (Rangappa, Nagaraja, & Murthy, 2000).
Bioremediation
- Role in Bioremediation: Research on the bioremediation of environmental pollutants using enzymes, where compounds similar to this compound may play a role, has been explored (Chhaya & Gupte, 2013).
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO3/c1-10(25-15-6-5-13(18)7-11(15)9-23)16(24)22-14-4-2-3-12(8-14)17(19,20)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHMGGLDPHNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

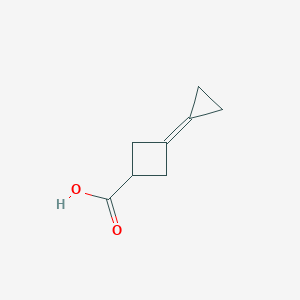
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)

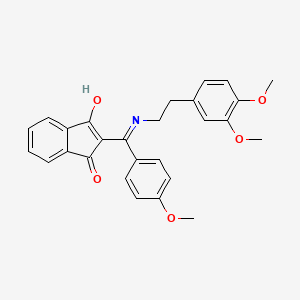
![6-(Tert-butylsulfonyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2442450.png)
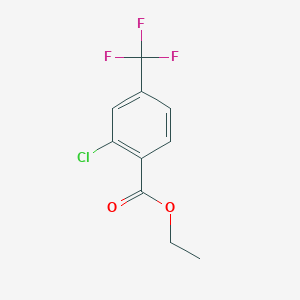
![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)
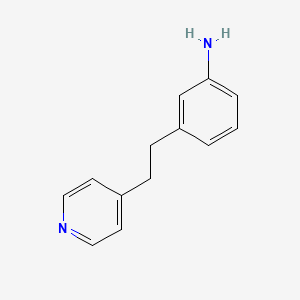
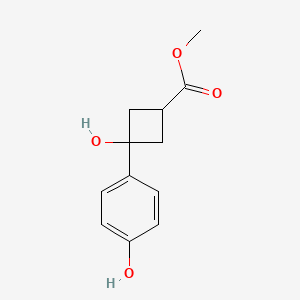

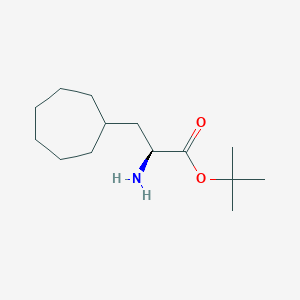
![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)